molecular formula C11H7ClN2O3 B3037476 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 478063-67-1

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B3037476
CAS No.: 478063-67-1
M. Wt: 250.64 g/mol
InChI Key: QABLUNAOVCIREM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group, a carboxylic acid group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)-4-hydroxy-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the chlorophenyl group and the ketone group in the pyridazine ring can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABLUNAOVCIREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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